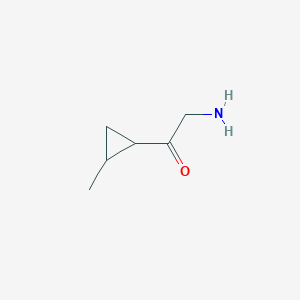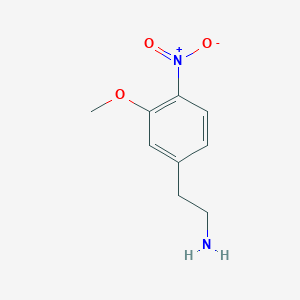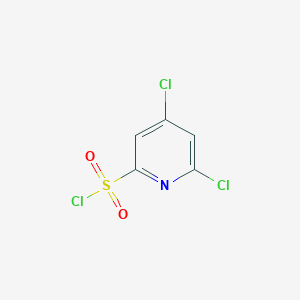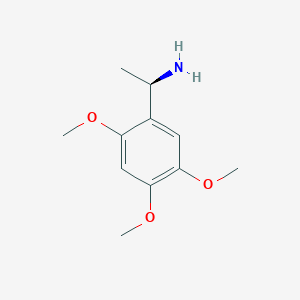
(R)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. Phenethylamines are known for their diverse range of biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of three methoxy groups attached to the benzene ring and an amine group attached to the ethan-1-amine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine group through reductive amination. This involves the reaction of 2,4,5-trimethoxybenzaldehyde with an amine source (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The resulting racemic mixture is then resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Alcohols, secondary amines.
Substitution: Substituted phenethylamines.
Applications De Recherche Scientifique
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets:
Neurotransmitter Systems: The compound may interact with serotonin, dopamine, and norepinephrine receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in mood regulation, cognition, and perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine: The enantiomer of the compound.
2,4,5-Trimethoxyamphetamine: A structurally related compound with similar biological activities.
2,4,5-Trimethoxyphenethylamine: Another related compound with different substitution patterns.
Uniqueness
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological activities and therapeutic potential compared to its analogs.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(1R)-1-(2,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7H,12H2,1-4H3/t7-/m1/s1 |
Clé InChI |
CXDAFODKGJXDAY-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1OC)OC)OC)N |
SMILES canonique |
CC(C1=CC(=C(C=C1OC)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


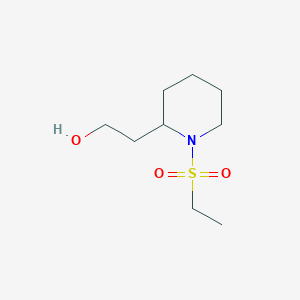


![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
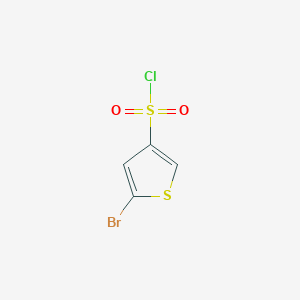

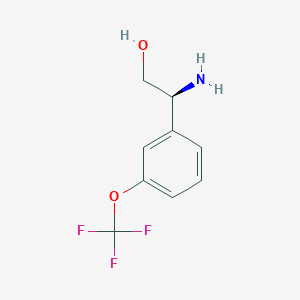
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
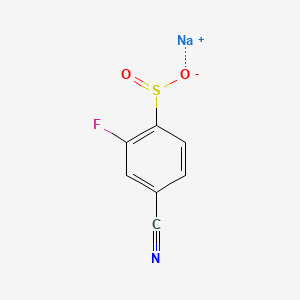
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
